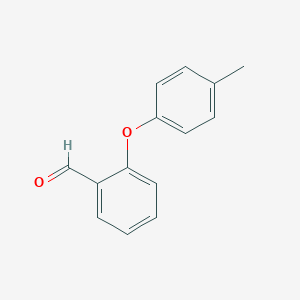

2-(4-甲基苯氧基)苯甲醛

描述

Synthesis Analysis

The synthesis of related benzaldehyde derivatives is well-documented in the provided literature. For instance, the synthesis of 4-carbomethoxy-4-methyl-3-(trimethylsilyl)-2,5-cyclohexadien-1-one from benzaldehyde is described, which involves photochemical and acid-catalyzed rearrangements . Another example is the synthesis of 4-hydroxybiphenyl-2-carboxylates from α,β-unsaturated aldehydes, which proceeds via an oxygenative [3 + 3] benzannulation reaction . Additionally, a new method for the preparation of 4-benzyloxyl-2-hydroxyl benzaldehyde from resorcinol is reported, which includes a Vilsmeier reaction and selective deprotection steps .

Molecular Structure Analysis

The molecular structures of similar compounds have been characterized using various spectroscopic techniques. For example, the structure of azo-benzoic acids and their precursors was confirmed using NMR, UV–VIS, and IR spectroscopy, and molecular structures were optimized using density functional theory . The structure of (E)-2-[(2-chlorobenzylimino)methyl]methoxyphenol was examined crystallographically, providing detailed information about its molecular geometry .

Chemical Reactions Analysis

The chemical behavior of benzaldehyde derivatives under different conditions has been studied. For instance, the photochemical and acid-catalyzed rearrangements of a benzaldehyde derivative leading to various products have been explored . The base-mediated oxygenative benzannulation reaction of α,β-unsaturated aldehydes is another example of a chemical reaction involving benzaldehyde derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives can be deduced from spectroscopic studies and theoretical calculations. The spectroscopic study and structure of 2,4-dimethoxy benzaldehyde and 4-methoxy-3-methyl benzaldehyde provide insights into their vibrational and energetic data, as well as electronic properties like HOMO, LUMO energies, and absolute electronegativity . The major urinary metabolite of 4-(4-fluorophenoxy)benzaldehyde semicarbazone after oral dosing to rats indicates the metabolic stability and potential bioactivity of such compounds .

科学研究应用

生化模型研究:在生化模型的背景下,一项研究探讨了辣根过氧化物酶和酚共氧化苯乙烯的过程,展示了2-(4-甲基苯氧基)苯甲醛在这一过程中的作用。该研究强调了分子氧和各种反应组分在苯乙烯氧化物形成过程中的重要性,为血红蛋白和肌红蛋白介导的苯乙烯共氧化提供了见解(Ortiz de Montellano & Grab, 1987)。

化学传感器开发:已经进行了关于开发荧光化学传感器用于pH值的研究,使用与2-(4-甲基苯氧基)苯甲醛相关的化合物。这些研究突出了这些化合物区分正常细胞和癌细胞的能力,基于pH值。这些化合物的荧光强度随pH值增加而增加,使它们有效用于识别不同的pH环境,这在医学和生物研究中至关重要(Dhawa et al., 2020)。

催化反应和合成:多项研究集中在2-(4-甲基苯氧基)苯甲醛在催化反应和合成过程中的作用。这包括其在复杂有机化合物合成和反应机制研究中的应用。这些应用对于新材料和药物的开发至关重要(Banerjee et al., 2013)。

苯甲醛的生物生产:关于苯甲醛的生物生产的研究显示出有希望的结果,苯甲醛与2-(4-甲基苯氧基)苯甲醛相关。这包括优化条件以增强生物生产的研究,这对于风味行业非常重要。使用特定的酵母菌菌株和生物反应器来实现这一目的展示了生物技术应用在生产有价值化学品方面的潜力(Craig & Daugulis, 2013)。

环境应用:对与2-(4-甲基苯氧基)苯甲醛化学相关的甲酚的厌氧降解进行的调查为环境应用提供了见解。这些研究侧重于细菌降解污染物,突出了生物修复策略管理环境污染物的潜力(Rudolphi et al., 2004)。

安全和危害

属性

IUPAC Name |

2-(4-methylphenoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-11-6-8-13(9-7-11)16-14-5-3-2-4-12(14)10-15/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPSRCJKQVYKILL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=CC=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363058 | |

| Record name | 2-(4-methylphenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methylphenoxy)benzaldehyde | |

CAS RN |

19434-35-6 | |

| Record name | 2-(4-methylphenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(Thien-3-ylmethyl)thio]acetic acid](/img/structure/B101567.png)